Carbon Impurity Reduction in ALD SiO2 Films: BDMAMS vs. DIPAMS
In the atomic layer deposition of carbon-doped silicon oxide films, the use of bis(dimethylamino)-methylsilane (BDMAMS) results in decreased carbon doping compared to the monoaminosilane precursor di-iso-propylaminomethylsilane (DIPAMS) [1]. This differentiation is critical for controlling the electrical and mechanical properties of the final dielectric film.
| Evidence Dimension | Carbon content in deposited film (relative) |
|---|---|
| Target Compound Data | Decreased carbon doping |
| Comparator Or Baseline | Di-iso-propylaminomethylsilane (DIPAMS) (Higher carbon doping) |
| Quantified Difference | Qualitative decrease; exact carbon at.% values not provided for this specific comparison, but contextually DIPAMS yields films with 1-8 at. % carbon |
| Conditions | ALD of carbon doped silicon oxide; oxidant: Ozone; deposition temperature <150°C |
Why This Matters
This matters for procurement because lower carbon impurity is essential for achieving desired dielectric constants and leakage current performance in advanced semiconductor gate stacks.
- [1] Wang, M., et al. Atomic layer deposition of carbon doped silicon oxide by precursor design and process tuning. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films 36, no. 2 (2018): 021503. View Source
